An In-depth Technical Guide to 2-Fluoro-DL-homophenylalanine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Fluoro-DL-homophenylalanine: Properties, Synthesis, and Applications
Foreword: The Strategic Advantage of Fluorination in Amino Acid Chemistry
In the landscape of modern drug discovery and chemical biology, the strategic incorporation of fluorine into bioactive molecules has emerged as a paramount tool for refining pharmacological profiles. The substitution of a single hydrogen atom with fluorine, a bioisostere of similar size yet vastly different electronic properties, can profoundly influence a molecule's conformation, lipophilicity, metabolic stability, and target-binding affinity.[1] This guide focuses on 2-Fluoro-DL-homophenylalanine, a non-proteinogenic amino acid that embodies the potential of this "fluorine effect." As a homolog of phenylalanine, it offers a unique scaffold for researchers aiming to modulate the characteristics of peptides and other pharmacologically active compounds. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a deep dive into the core chemical properties, synthesis, and potential applications of this intriguing molecule.
Core Chemical and Physical Properties
2-Fluoro-DL-homophenylalanine, a racemic mixture of the D and L enantiomers, is a derivative of homophenylalanine with a fluorine atom at the ortho position of the phenyl ring. This substitution imparts unique characteristics that differentiate it from its non-fluorinated counterpart.
Structural and General Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-4-(2-fluorophenyl)butanoic acid | N/A |
| CAS Number | 225233-81-8 | [2][3] |
| Molecular Formula | C₁₀H₁₂FNO₂ | [2][3] |
| Molecular Weight | 197.21 g/mol | Calculated |
| Appearance | White to off-white powder | [4] |
| Storage Conditions | 0-8 °C, protected from light and moisture | [4] |
Physicochemical Parameters
A thorough understanding of the physicochemical properties of 2-Fluoro-DL-homophenylalanine is crucial for its effective application in experimental settings. While specific experimental data for this compound is not extensively published, we can infer certain properties based on related structures and general principles of fluorinated amino acids.
Solubility: The solubility of amino acids is highly dependent on the pH of the solution due to their zwitterionic nature. For 2-Fluoro-DL-homophenylalanine, solubility is expected to be lowest at its isoelectric point and increase in acidic or basic solutions. Based on the behavior of similar amino acids like L-homophenylalanine, it is sparingly soluble in water and likely shows increased solubility in aqueous acids and bases.[5] For practical laboratory use, solubility testing in common organic solvents such as methanol, ethanol, and DMSO is recommended.
pKa Values: The pKa values of the carboxylic acid and amino groups are critical for predicting the ionization state of the molecule at a given pH. The electron-withdrawing nature of the fluorine atom on the phenyl ring is expected to have a modest acidifying effect on both the carboxylic acid and the ammonium group compared to unsubstituted homophenylalanine. Predicted pKa values are approximately:
-
pKa₁ (Carboxylic Acid): ~2.0 - 2.5
-
pKa₂ (Ammonium Group): ~9.0 - 9.5
These predictions are based on computational models and comparison with known values for similar fluorinated amino acids.[6] Experimental determination is necessary for precise values.
Synthesis of 2-Fluoro-DL-homophenylalanine
Retrosynthetic Analysis and Proposed Pathway
A logical approach involves the asymmetric alkylation of a chiral glycine enolate equivalent, followed by deprotection.
Caption: A simplified retrosynthetic pathway for 2-Fluoro-DL-homophenylalanine.
Illustrative Synthetic Protocol (Adapted from similar syntheses)
This protocol is a generalized procedure and may require optimization.
Step 1: Preparation of 1-(2-Bromoethyl)-2-fluorobenzene
-
To a solution of 2-(2-fluorophenyl)ethanol in a suitable solvent (e.g., dichloromethane) at 0 °C, add a brominating agent (e.g., phosphorus tribromide) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired halide.
Step 2: Alkylation of a Glycine Enolate Equivalent
-
Prepare a solution of a suitable glycine derivative (e.g., N-(diphenylmethylene)glycine tert-butyl ester) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.
-
Cool the solution to -78 °C and add a strong base (e.g., LDA) dropwise to generate the enolate.
-
Add the previously prepared 1-(2-bromoethyl)-2-fluorobenzene to the enolate solution and allow the reaction to proceed at low temperature, gradually warming to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.
-
Purify the crude product by column chromatography.
Step 3: Deprotection
-
Treat the alkylated product with an acidic solution (e.g., trifluoroacetic acid in dichloromethane) to remove the protecting groups.
-
After completion of the reaction, remove the solvent and excess acid under reduced pressure.
-
The crude 2-Fluoro-DL-homophenylalanine can be purified by recrystallization or ion-exchange chromatography.
Spectroscopic Characterization
While experimental spectra for 2-Fluoro-DL-homophenylalanine are not widely published, the following are expected characteristic signals based on its structure and data from analogous compounds.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic protons will appear as a complex multiplet in the range of δ 7.0-7.4 ppm.
-
The α-proton (CH-NH₂) will be a multiplet around δ 3.5-4.0 ppm.
-
The β- and γ-protons (CH₂-CH₂) will present as complex multiplets in the range of δ 1.8-2.8 ppm.
-
-
¹³C NMR:
-
Aromatic carbons will appear in the range of δ 115-165 ppm, with the carbon attached to fluorine showing a large one-bond C-F coupling constant.
-
The carboxylic carbon will be in the range of δ 170-180 ppm.
-
The α-carbon will be around δ 50-60 ppm.
-
The β- and γ-carbons will be in the aliphatic region (δ 25-40 ppm).
-
-
¹⁹F NMR:
-
A single resonance is expected for the fluorine atom, with its chemical shift being sensitive to the solvent and local electronic environment.
-
Mass Spectrometry (MS)
In electrospray ionization mass spectrometry (ESI-MS), the protonated molecule [M+H]⁺ would be expected at m/z 198.2. Fragmentation would likely involve the loss of the carboxylic acid group and cleavage of the side chain.
Applications in Research and Drug Development
The incorporation of 2-Fluoro-DL-homophenylalanine into peptides and other molecules can be a powerful strategy to modulate their biological properties.
Enhancing Proteolytic Stability
A significant hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases. The introduction of non-proteinogenic amino acids, particularly those with bulky or electronically modified side chains like 2-Fluoro-DL-homophenylalanine, can hinder recognition and cleavage by proteases.[10][11][12]
Illustrative Workflow for Proteolytic Stability Assay:
Caption: Workflow for assessing the proteolytic stability of a peptide containing 2-Fluoro-DL-homophenylalanine.
Experimental Protocol: Proteolytic Stability Assay
-
Peptide Synthesis: Synthesize both the native peptide and the analog containing 2-Fluoro-DL-homophenylalanine using standard solid-phase peptide synthesis (SPPS) protocols.
-
Enzyme and Peptide Solutions: Prepare stock solutions of the protease (e.g., α-chymotrypsin or pepsin) in an appropriate buffer. Prepare stock solutions of the peptides in the same buffer.
-
Reaction Initiation: Initiate the digestion by adding the enzyme solution to the peptide solution at a defined enzyme:substrate ratio (e.g., 1:100 w/w) and incubate at 37 °C.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding a strong acid (e.g., trifluoroacetic acid) to the aliquot.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the intact peptide from its degradation products.
-
Data Analysis: Integrate the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide against time to determine the degradation rate and half-life.
Modulation of Biological Activity
The electronic and steric properties of the 2-fluorophenyl group can influence the binding affinity of a peptide to its target receptor or enzyme. The fluorine atom can participate in favorable orthogonal multipolar interactions or alter the conformation of the peptide to favor a more active state.[13][14]
Hypothetical Case Study: Enzyme Inhibition
Consider a peptide that is a known inhibitor of a particular protease. Replacing a key phenylalanine residue with 2-Fluoro-DL-homophenylalanine could potentially enhance its inhibitory activity.
| Peptide | Target Enzyme | IC₅₀ (nM) (Hypothetical) | Fold Improvement |
| Native Peptide (with Phe) | Protease X | 150 | 1x |
| Analog Peptide (with 2-F-hPhe) | Protease X | 30 | 5x |
Experimental Protocol: Enzyme Inhibition Assay
-
Reagents: Prepare solutions of the target enzyme, a fluorogenic substrate, the inhibitor peptides (native and analog), and assay buffer.
-
Assay Setup: In a microplate, add the enzyme, varying concentrations of the inhibitor peptide, and buffer. Allow for a pre-incubation period.
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC₅₀ value.[15][16]
Use as a Metabolic and Spectroscopic Probe
The presence of the ¹⁹F nucleus makes 2-Fluoro-DL-homophenylalanine a valuable tool for NMR-based studies of protein structure and dynamics. When incorporated into a protein, the ¹⁹F chemical shift is highly sensitive to the local environment, providing a powerful probe for conformational changes, ligand binding, and protein-protein interactions.[17][18] Furthermore, with the incorporation of ¹⁸F, it has the potential to be used as a tracer in Positron Emission Tomography (PET) for tumor imaging, leveraging the increased amino acid metabolism in cancer cells.[19][20][21][22][23]
Conclusion and Future Perspectives
2-Fluoro-DL-homophenylalanine represents a valuable, albeit under-characterized, building block for chemical biologists and medicinal chemists. Its unique combination of a homologous backbone and an electronically modified aromatic side chain offers a rich design space for modulating the properties of peptides and other bioactive molecules. While a lack of extensive published data necessitates a degree of extrapolation from related compounds, the foundational principles of fluorine's effects on molecular properties provide a strong rationale for its application. Future work should focus on the detailed experimental characterization of its physicochemical properties and the exploration of its incorporation into a wider range of biological systems to fully unlock its potential in the development of next-generation therapeutics and research tools.
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